molecular formula C10H10ClN3O3S B1425826 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride CAS No. 1423031-78-0

4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride

Cat. No. B1425826
M. Wt: 287.72 g/mol
InChI Key: ZQPFOUNCXUXDSF-UHFFFAOYSA-N
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Description

The compound “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring structure containing three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These processes typically involve the reaction of a 1,2,4-triazole derivative with an appropriate benzene sulfonyl chloride derivative. The exact conditions for the synthesis can vary depending on the specific reactants and the desired product .


Molecular Structure Analysis

The molecular structure of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” can be inferred from its name and the general properties of its constituent parts . The molecule contains a 1,2,4-triazole ring attached to a benzene ring via a methoxy group. The benzene ring is further substituted with a sulfonyl chloride group .


Chemical Reactions Analysis

The compound “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” is likely to undergo a variety of chemical reactions. For instance, the sulfonyl chloride group is highly reactive and can be expected to react with nucleophiles . The 1,2,4-triazole ring is also a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” can be inferred from its structure and the properties of similar compounds . For instance, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the specific conditions .

Scientific Research Applications

Chemical Synthesis and Analysis

  • Triazole derivatives, including 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride, are used in chemical synthesis for producing various compounds. For example, a study prepared a 1-chloro ester from 4-methoxy Benzaldehyde and Benzoyl chloride and then reacted it with Benzotriazole and 1H-1,2,4-Triazole, yielding compounds like (1H-benzo[d][1,2,3]triazol-1-yl)(4-methoxyphenyl)methyl benzoate. The structures of these compounds were confirmed using IR, 1 H-NMR, 13 C-NMR, and FT-IR, highlighting the versatility of triazole derivatives in synthetic chemistry (Toumani, 2017).

  • In another research, the synthesis of series S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates was explored using benzenesulfonylchloride as the acylating agent. This process expanded the range of pharmacologically active substances, demonstrating the role of triazole derivatives in developing new pharmaceuticals (Kaplaushenko, 2014).

  • The synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring was investigated for their potential as clinical drugs. The research highlighted the significance of 1,2,4-triazoles in drug development, especially in areas such as antivirals and anticancer treatments (Prasad et al., 2021).

Material Science and Engineering Applications

  • Studies have also been conducted in the field of material science and engineering. For instance, the reactivity of 1,2,3-triazoles towards sulfonyl chlorides was explored for novel approaches to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. These compounds have applications in material sciences and engineering due to their unique chemical properties (Beryozkina et al., 2015).

  • In polymer science, the synthesis of well-defined polystyrene-graft-poly(methyl methacrylate) was conducted using sulfonyl chloride groups, including those related to 1,2,4-triazole. This demonstrates the importance of triazole derivatives in creating advanced polymeric materials (Li et al., 2006).

Future Directions

The future directions for research on “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” could include further studies on its synthesis, properties, and potential applications . For instance, it could be interesting to explore its potential use as a pharmaceutical compound, given the biological activity observed for similar compounds .

properties

IUPAC Name

4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPFOUNCXUXDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
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4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
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4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride

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